molecular formula C11H19IO2 B13066892 3-(Cyclohexylmethoxy)-4-iodooxolane

3-(Cyclohexylmethoxy)-4-iodooxolane

Cat. No.: B13066892
M. Wt: 310.17 g/mol
InChI Key: RMYKRLXIOYMFGC-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethoxy)-4-iodooxolane is a substituted oxolane (tetrahydrofuran) derivative characterized by a cyclohexylmethoxy group at position 3 and an iodine atom at position 2. The iodine atom in the oxolane ring may enhance electrophilicity, influencing reactivity in cross-coupling reactions or serving as a halogen bond donor in molecular interactions.

Properties

Molecular Formula

C11H19IO2

Molecular Weight

310.17 g/mol

IUPAC Name

3-(cyclohexylmethoxy)-4-iodooxolane

InChI

InChI=1S/C11H19IO2/c12-10-7-13-8-11(10)14-6-9-4-2-1-3-5-9/h9-11H,1-8H2

InChI Key

RMYKRLXIOYMFGC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2COCC2I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethoxy)-4-iodooxolane typically involves the reaction of cyclohexylmethanol with 4-iodooxolane under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of 3-(Cyclohexylmethoxy)-4-iodooxolane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethoxy)-4-iodooxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.

    Reduction: Reduction reactions can lead to the removal of the iodine atom, forming a cyclohexylmethoxy oxolane.

    Substitution: The iodine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Oxidized oxolane derivatives.

    Reduction: Cyclohexylmethoxy oxolane.

    Substitution: Various substituted oxolane derivatives depending on the nucleophile used.

Scientific Research Applications

Molecular Formula

  • Chemical Formula : C13H17IO2
  • Molecular Weight : 320.18 g/mol

Structural Features

  • Cyclohexyl Group : Enhances lipophilicity, potentially improving membrane permeability.
  • Iodine Atom : May play a role in biological activity through modulation of receptor interactions.

Medicinal Chemistry

3-(Cyclohexylmethoxy)-4-iodooxolane has been explored as a lead compound in the development of new therapeutic agents. Its structural characteristics allow for modifications that can enhance efficacy against various biological targets.

Case Study: Visual Cycle Modulation

A study investigated the role of compounds similar to 3-(Cyclohexylmethoxy)-4-iodooxolane in modulating the visual cycle, particularly focusing on RPE65 inhibition. The findings suggest that such compounds may provide neuroprotective benefits for retinal diseases like Stargardt disease and age-related macular degeneration (AMD) .

Structure-Based Drug Design

The compound has been utilized in structure-based drug design (SBDD) approaches, where its structural features are analyzed to optimize interactions with target proteins.

Case Study: BACE-1 Inhibitors

Research on BACE-1 inhibitors for Alzheimer's disease has highlighted the importance of structural modifications similar to those found in 3-(Cyclohexylmethoxy)-4-iodooxolane. The study demonstrated that specific alterations could enhance binding affinity and selectivity towards the target enzyme .

QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to predict the biological activity of compounds related to 3-(Cyclohexylmethoxy)-4-iodooxolane. These studies utilize computational models to assess how structural variations affect activity.

Data Table: QSAR Model Predictions

Compound IDPredicted pIC50Structural Features
I13>8Cyclohexyl substitution
I60>8Iodine substitution

The above table summarizes predicted activities based on structural features, indicating the potential for further development of derivatives based on this compound .

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethoxy)-4-iodooxolane involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. The pathways involved may include oxidation-reduction reactions and nucleophilic substitutions, depending on the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-[(2-Fluorophenyl)methoxy]-4-iodooxolane

Structure : Replaces the cyclohexyl group with a 2-fluorophenylmethoxy substituent.
Key Differences :

  • Synthetic Accessibility : Commercial availability (2 suppliers listed) suggests easier procurement or established synthetic routes .

Chromone Derivatives with Cyclohexylmethoxy Groups

Example : 5-Cyclohexylmethoxy-7-substituted chromones (from ).
Key Comparisons :

  • Bioactivity : Chromone derivatives with cyclohexylmethoxy groups exhibit potent anticancer activity (e.g., IC₅₀ values < 10 µM against PC-3 prostate cancer cells). The oxolane core in 3-(Cyclohexylmethoxy)-4-iodooxolane may lack the conjugated chromone system critical for π-π stacking in enzyme binding .
  • Substituent Position : Activity in chromones depends on substituent placement (e.g., electron-releasing groups at position 7), suggesting that the iodine’s position in the oxolane derivative could modulate target selectivity.

Cyclohexylmethoxy-Containing Sulfonamides

Example: 6-Amino-N-(cyclohexylmethoxy)-N-(2-fluoroethyl)-1-hexanesulfonamide (). Key Comparisons:

  • Functional Groups : The sulfonamide moiety introduces hydrogen-bonding capacity, contrasting with the oxolane’s ether and halogen functionalities.
  • Synthetic Routes : Similar use of hydrazine hydrate for deprotection (), suggesting shared strategies for introducing amine groups.

Purine-Based Cyclohexylmethoxy Derivatives

Examples : Compounds 16–18 in .
Key Comparisons :

Property 3-(Cyclohexylmethoxy)-4-iodooxolane (Hypothetical) 1-(4-(6-(Cyclohexylmethoxy)-9H-purin-2-ylamino)phenyl)-3-(2-morpholinoethyl)urea (16)
Core Structure Oxolane Purine
Melting Point Not reported 161–163°C
LCMS [M+H]⁺ Not reported 495.1
Bioactivity Unknown Kinase inhibition (implied by purine scaffold)
  • Spectroscopic Data : Purine derivatives show distinct UV λmax values (~280 nm) due to aromatic systems, whereas the oxolane derivative’s absorption would likely shift lower.
  • Biological Targets : Purines often target ATP-binding sites (e.g., kinases), while iodinated oxolanes might serve as intermediates in radiopharmaceuticals.

Research Implications and Gaps

  • Biological Screening: No direct data exist for this compound, but analogs with cyclohexylmethoxy groups () justify prioritizing assays against cancer cell lines or enzymatic targets.
  • Physicochemical Properties : Computational modeling could predict logP, solubility, and metabolic stability relative to fluorophenyl or purine analogs.

Biological Activity

3-(Cyclohexylmethoxy)-4-iodooxolane is a synthetic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will detail its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.

Synthesis

The synthesis of 3-(Cyclohexylmethoxy)-4-iodooxolane typically involves the reaction of suitable precursors under controlled conditions to yield the desired oxolane structure. Specific methodologies may include:

  • Reagents : Cyclohexylmethanol, iodine sources, and appropriate catalysts.
  • Conditions : Reflux or microwave-assisted synthesis to enhance yields and reduce reaction times.

Biological Activity

The biological activity of 3-(Cyclohexylmethoxy)-4-iodooxolane has been explored in various studies, revealing a spectrum of effects against different biological targets:

  • Antibacterial Activity : Studies have indicated that oxolane derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to 3-(Cyclohexylmethoxy)-4-iodooxolane have shown efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 250 to 1000 µg/mL .
  • Antifungal Activity : The compound also demonstrates antifungal properties, particularly against Candida albicans. In vitro assays have reported IC50 values indicating effective inhibition at concentrations as low as 500 µg/mL .
  • Neurotoxicity Studies : Recent research has investigated the neurotoxic potential of similar compounds using in vitro models. These studies focus on mitochondrial respiratory chain inhibition as a mechanism for neurotoxicity, which may be relevant for evaluating the safety profile of 3-(Cyclohexylmethoxy)-4-iodooxolane .

Structure-Activity Relationship (SAR)

The SAR analysis of oxolanes suggests that modifications on the cyclohexyl ring and substitution patterns significantly influence biological activity:

  • Substituent Effects : The presence of electron-withdrawing groups, such as iodine at the 4-position, enhances antibacterial potency by increasing lipophilicity and facilitating membrane penetration.
  • Cyclic Structure : The five-membered ring structure contributes to the conformational flexibility necessary for interaction with biological targets.

Case Studies

Several case studies highlight the relevance of similar compounds in drug design:

  • Case Study on Dioxolane Derivatives : Research on dioxolane derivatives has shown promising results in terms of antibacterial and antifungal activities. For example, a series of dioxolanes were synthesized and tested for their antimicrobial properties, revealing that specific structural modifications led to enhanced efficacy against C. albicans and S. aureus .
  • Neurotoxicity Assessment : A study assessing neurotoxic effects through read-across approaches demonstrated that certain oxolane derivatives could inhibit mitochondrial function, raising concerns about their safety profile in therapeutic applications .

Table 1: Biological Activity Profile of 3-(Cyclohexylmethoxy)-4-iodooxolane

Activity TypeTarget OrganismMIC (µg/mL)
AntibacterialStaphylococcus aureus250 - 500
AntibacterialEscherichia coli500 - 1000
AntifungalCandida albicans500
NeurotoxicityMitochondrial functionInhibition observed at high concentrations

Table 2: Structure-Activity Relationship Observations

ModificationEffect on Activity
Iodine substitutionIncreased antibacterial potency
Cyclohexyl groupEnhanced lipophilicity

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